4-Ethoxy-5-ethylpicolinaldehyde
Description
4-Ethoxy-5-ethylpicolinaldehyde is a pyridine-based aldehyde derivative featuring ethoxy and ethyl substituents at the 4- and 5-positions of the pyridine ring, respectively.
Properties
IUPAC Name |
4-ethoxy-5-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-8-6-11-9(7-12)5-10(8)13-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQBMULWKJBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-ethylpicolinaldehyde typically involves the reaction of 4-ethoxy-5-ethylpyridine with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-ethylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ethoxy or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-5-ethylpicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-ethylpicolinaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The presence of the aldehyde group allows it to participate in various condensation reactions, forming imines or Schiff bases with amines .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The table below lists compounds with high structural similarity to this compound, based on CAS registry data :
| Compound Name | CAS Registry No. | Similarity Score | Key Substituents | Functional Group |
|---|---|---|---|---|
| 4-Hydroxy-5-methoxypicolinic acid | 1609406-52-1 | 0.90 | 4-hydroxy, 5-methoxy | Carboxylic acid |
| 4-Hydroxy-5-methoxypicolinic acid hydrate | 170622-23-8 | 0.90 | 4-hydroxy, 5-methoxy | Carboxylic acid hydrate |
| 3-Methoxypicolinic acid hydrochloride | 220437-83-2 | 0.89 | 3-methoxy | Carboxylic acid salt |
| Unidentified compound (highest similarity) | 16478-52-7 | 0.98 | Not specified | Not specified |
Key Observations :
- Functional Group Differences: Unlike this compound (aldehyde group), analogs such as 4-hydroxy-5-methoxypicolinic acid and its derivatives feature carboxylic acid groups.
- Substituent Effects : Ethoxy and ethyl groups in this compound confer greater lipophilicity compared to hydroxy- or methoxy-substituted analogs. This property could influence membrane permeability in biological systems or solubility in organic solvents .
- Highest Similarity Compound (CAS 16478-52-7): While the exact identity of this compound is unspecified, its 0.98 similarity score suggests near-identical backbone structure, possibly with minor substituent variations (e.g., differing alkoxy groups).
Biological Activity
4-Ethoxy-5-ethylpicolinaldehyde is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
The compound features an aldehyde functional group, which allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its unique structure, with an ethoxy and ethyl group on the pyridine ring, influences its reactivity and interactions with biological targets.
This compound acts as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The presence of the aldehyde group enables it to participate in condensation reactions, forming imines or Schiff bases with amines. This interaction can lead to various biological outcomes, depending on the target molecules involved.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of picolinaldehyde can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. Similar compounds have been studied for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the activation of specific signaling pathways that lead to programmed cell death.
Case Studies
- Study on Antimicrobial Activity : A study investigated the antimicrobial effects of various picolinaldehyde derivatives, including this compound, against strains of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at specific concentrations.
- Anticancer Research : In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful.
| Compound | Structure Similarity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-Ethoxy-5-methylpicolinaldehyde | High | Moderate | Low |
| 4-Methoxy-5-ethylpicolinaldehyde | Moderate | High | Moderate |
| 4-Ethoxy-5-ethylbenzaldehyde | Low | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
